REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[CH2:14](O)[CH2:15][OH:16].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[O:16][CH2:15][CH2:14][O:7]2)=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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FC1=CC(=C(C=O)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
21.77 mL
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Type
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reactant
|
Smiles
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C(CO)O
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Name
|
|
Quantity
|
0.743 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Name
|
|
Quantity
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90 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated (under a Dean-Stark trap
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Type
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CUSTOM
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Details
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attached to a reflux condenser
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Type
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CUSTOM
|
Details
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about 1.4-1.5 mL of water was collected
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Type
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CUSTOM
|
Details
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which was close to the expected volume
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Type
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ADDITION
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Details
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The mixture is diluted with EtOAc (100 mL)
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Type
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WASH
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Details
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washed with water (50 mL)
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Type
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WASH
|
Details
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The organic phase is washed with water (1×50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (330 g ISCO column)
|
Type
|
WASH
|
Details
|
eluting with 0-10% EtOAc-hexane gradient
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Type
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CUSTOM
|
Details
|
The cleanest fractions with product afforded 9.83 g (51% yield)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1)C1OCCO1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |